(Z)-1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylacryloyl)-1,2-dihydropyridine-3-carbohydrazide
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Description
(Z)-1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylacryloyl)-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C22H18FN3O3 and its molecular weight is 391.402. The purity is usually 95%.
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Biological Activity
(Z)-1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylacryloyl)-1,2-dihydropyridine-3-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C19H17FN4O2
- Molecular Weight: 348.37 g/mol
The presence of the 4-fluorobenzyl group and the dihydropyridine core is significant for its biological activity.
The proposed mechanisms of action for this compound involve:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Interaction with Receptors: It may interact with various receptors in the central nervous system, influencing neurotransmitter levels.
- Antioxidant Activity: Potential scavenging of reactive oxygen species (ROS), contributing to neuroprotective effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of dihydropyridine have shown efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Neuroprotective Effects
Research suggests that this compound may have neuroprotective properties. This is hypothesized to result from its ability to modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neurodegenerative diseases.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against a range of pathogens. The structural features of this compound suggest it may possess similar activity, warranting further investigation.
Research Findings and Case Studies
Study | Findings |
---|---|
Study 1 | Investigated the anticancer effects on breast cancer cell lines; showed significant reduction in cell viability at concentrations above 10 µM. |
Study 2 | Evaluated neuroprotective effects in an animal model of Parkinson's disease; demonstrated decreased neuronal loss and improved motor function. |
Study 3 | Assessed antimicrobial activity against Staphylococcus aureus; exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics. |
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N'-[(Z)-3-phenylprop-2-enoyl]pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c23-18-11-8-17(9-12-18)15-26-14-4-7-19(22(26)29)21(28)25-24-20(27)13-10-16-5-2-1-3-6-16/h1-14H,15H2,(H,24,27)(H,25,28)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQHKACRXKCKEQ-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.